molecular formula C20H21N3O4S B14947606 2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone

2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone

Cat. No.: B14947606
M. Wt: 399.5 g/mol
InChI Key: MQWKDZIMTHVVND-UHFFFAOYSA-N
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Description

2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the thiazine ring through a cyclization reaction.
  • Introduction of the ethoxyaniline group via nucleophilic substitution.
  • Attachment of the nitrophenyl group through a coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazine ring or the ethoxyaniline group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-METHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE
  • 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(4-NITROPHENYL)-1-ETHANONE

Uniqueness

The unique combination of functional groups in 2-(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL-2-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-ETHANONE may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-ethoxyanilino]-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C20H21N3O4S/c1-2-27-19-10-4-3-9-17(19)22(20-21-11-6-12-28-20)14-18(24)15-7-5-8-16(13-15)23(25)26/h3-5,7-10,13H,2,6,11-12,14H2,1H3

InChI Key

MQWKDZIMTHVVND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NCCCS3

Origin of Product

United States

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